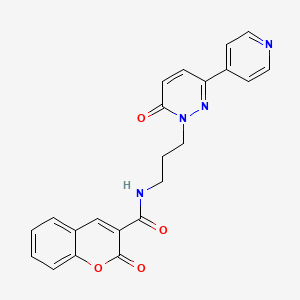

![molecular formula C11H6Cl2N4 B2682172 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320417-01-4](/img/structure/B2682172.png)

7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been studied for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines involves various methods. One approach involves the use of enaminonitriles and benzohydrazides in a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . Another method involves the reaction of dibenzoylacetylene . The synthesis of these compounds often requires specific conditions and catalysts .Applications De Recherche Scientifique

- 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits antibacterial effects. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. These investigations aim to develop novel antibiotics to combat bacterial infections .

- The compound demonstrates antifungal properties. Scientists have studied its efficacy against fungal pathogens, including yeasts and molds. Understanding its mode of action and optimizing its structure can lead to improved antifungal drugs .

- 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has antiviral potential. Researchers explore its activity against viruses, including HIV and other RNA viruses. Investigating its interactions with viral proteins and nucleic acids is crucial for drug development .

- The compound has been investigated for its antiparasitic properties. It may target protozoan parasites responsible for diseases like malaria and leishmaniasis. Developing effective antiparasitic agents remains a priority .

- Scientists study the compound’s impact on cancer cells. It may inhibit tumor growth or interfere with cancer-related pathways. Further research aims to optimize its potency and minimize side effects .

- 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine serves as a versatile linker for metal coordination complexes. These complexes have applications in catalysis, drug delivery, and imaging. Understanding their behavior in biological systems is essential .

Antibacterial Properties

Antifungal Activity

Antiviral Applications

Antiparasitic Effects

Anticancer Research

Metal Coordination Complexes

Mécanisme D'action

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase .

Mode of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Biochemical Pathways

Compounds with similar structures have been found to affect the erk signaling pathway, which plays a crucial role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their observed antitumor activity .

Result of Action

Similar compounds have been found to inhibit the growth of various cancer cell lines, induce cell apoptosis, and cause alterations in cell cycle progression .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors may play a role in the synthesis and stability of these compounds .

Propriétés

IUPAC Name |

7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIOVAGKZKUPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)